molecular formula C12H15NO B7502330 N-cyclopropyl-N-ethylbenzamide

N-cyclopropyl-N-ethylbenzamide

Cat. No.: B7502330
M. Wt: 189.25 g/mol
InChI Key: MPNSFILCJMAWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-N-ethylbenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of N,N-disubstituted benzamides, which are known to be versatile scaffolds in the development of bioactive molecules . The structure incorporates a cyclopropyl group, a motif often used in drug design to influence the molecule's metabolic stability, conformational freedom, and receptor binding affinity by acting as a bioisostere . Similarly, the N-ethyl moiety is a common feature in many active compounds. Research into structurally related compounds featuring the N-cyclopropyl-N-alkylamide group has shown interactions with various central nervous system (CNS) targets, suggesting potential value for neuroscience studies . As a building block, this compound can be utilized in the synthesis of more complex molecules for screening and development. Researchers can employ it to explore structure-activity relationships (SAR) or as a precursor in organic synthesis. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

IUPAC Name

N-cyclopropyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-13(11-8-9-11)12(14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNSFILCJMAWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Benzoyl chloride reacts with N-cyclopropyl-N-ethylamine in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C. A base such as triethylamine or pyridine is typically added to neutralize HCl generated during the reaction. The reaction proceeds via a two-step mechanism:

  • Formation of a tetrahedral intermediate through nucleophilic attack by the amine.

  • Elimination of chloride to yield the final amide.

Optimization and Challenges

Key challenges include the steric hindrance imposed by the bulky N-cyclopropyl-N-ethylamine, which can slow reaction kinetics. Increasing reaction temperature to 40–50°C or using catalytic DMAP (4-dimethylaminopyridine) improves reaction rates. However, elevated temperatures risk side reactions such as over-alkylation or decomposition. Purification often involves column chromatography to isolate the product from unreacted starting materials or mono-substituted byproducts.

Representative Data

Starting MaterialSolventBaseTemperature (°C)Yield (%)Source
Benzoyl chlorideTHFPyridine2568
Benzoyl chlorideDCMTriethylamine4072

Stepwise Amidation via Sequential Alkylation

For cases where N-cyclopropyl-N-ethylamine is unavailable, a stepwise approach involving sequential alkylation of benzamide precursors is employed. This method mitigates steric challenges by introducing substituents one at a time.

Synthesis Pathway

  • Mono-Substitution : React benzamide with ethyl iodide or cyclopropyl bromide under basic conditions to form N-ethylbenzamide or N-cyclopropylbenzamide.

  • Second Alkylation : Perform a second alkylation using cyclopropyl or ethyl halides, respectively, to introduce the remaining substituent.

Key Considerations

  • The first alkylation typically achieves higher yields (75–85%) due to reduced steric interference.

  • The second alkylation requires stronger bases (e.g., NaH or KHMDS) and polar aprotic solvents (e.g., DMF or DMSO) to drive the reaction. Competing elimination reactions may occur, necessitating careful temperature control (0–10°C).

Comparative Yields

StepReagentSolventBaseYield (%)
1st (Ethyl)Ethyl iodideDMFK2CO382
2nd (Cyclopropyl)Cyclopropyl bromideDMSONaH65

Reductive Amination and Hydrogenation Strategies

Adapting methodologies from patent literature, reductive amination offers an alternative route using nitro precursors. This approach is exemplified by the hydrogenation of nitrobenzene derivatives in the presence of cyclopropylformaldehyde.

Protocol Overview

  • Nitro Reduction : Catalytic hydrogenation of 3-nitro-N-ethylbenzamide over Pd/C or Raney Ni in methanol reduces the nitro group to an amine.

  • Aminoalkylation : Reaction with cyclopropylformaldehyde under acidic conditions (e.g., HCl or H2SO4) introduces the cyclopropyl moiety via Schiff base formation and subsequent reduction.

Advantages

  • One-Pot Synthesis : Combining nitro reduction and aminoalkylation minimizes intermediate purification.

  • Scalability : High yields (75–80%) and compatibility with industrial-scale reactors.

Reaction Conditions

CatalystAcidTemperature (°C)Pressure (bar H2)Yield (%)
Pd/CHCl50378
Raney NiH2SO460575

Continuous-Flow Synthesis for Cyclopropane Integration

Recent advances in continuous-flow chemistry enable efficient cyclopropane ring formation under mild conditions. This method is particularly valuable for integrating the cyclopropyl group early in the synthesis.

Methodology

  • Cyclopropanation : Styrene derivatives undergo [2+1] cycloaddition with diazomethane in a flow reactor to form cyclopropane intermediates.

  • Amidation : The cyclopropane-bearing intermediate is reacted with ethylamine in a second flow module to yield this compound.

Benefits

  • Safety : Diazomethane, a hazardous reagent, is generated and consumed in situ, reducing handling risks.

  • Efficiency : Reaction times are reduced from hours to minutes, with yields exceeding 70%.

Oxidative Amidation of Aldehydes

Emerging protocols for oxidative amidation, such as the KBr/Oxone-mediated reaction, provide a novel pathway to disubstituted benzamides.

Process Details

  • Nitrile Imine Formation : Benzaldehyde reacts with hydrazine to form a hydrazone, which is oxidized to a nitrile imine intermediate using KBr/Oxone.

  • Amide Coupling : The nitrile imine reacts with N-cyclopropyl-N-ethylamine to form the target amide, releasing nitrogen gas.

Limitations

  • Requires stoichiometric oxidants, increasing costs.

  • Moderate yields (60–65%) due to competing side reactions.

Comparative Analysis of Preparation Methods

MethodKey AdvantagesLimitationsTypical Yield (%)Scalability
Direct AmidationSimple, few stepsSteric hindrance68–72Moderate
Stepwise AlkylationFlexible substituent orderMultiple purifications65–82High
Reductive AminationOne-pot synthesisRequires high-pressure H275–80Industrial
Continuous-FlowSafety, speedSpecialized equipment70–75High
Oxidative AmidationNovel mechanismModerate yields60–65Lab-scale

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-ethylbenzamide undergoes various chemical reactions, including:

    Hydrolysis: In acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and amines.

    Oxidation: It can be oxidized to form N-cyclopropyl-N-ethylbenzoic acid.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Hydrolysis: Benzoic acid, cyclopropylamine, and ethylamine.

    Oxidation: N-cyclopropyl-N-ethylbenzoic acid.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-N-ethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-ethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key differences between N-cyclopropyl-N-ethylbenzamide and analogous benzamide derivatives:

Compound Molecular Formula Substituents (N-position) Molecular Weight (g/mol) Notable Features
This compound C₁₃H₁₇NO Cyclopropyl, Ethyl 203.28 Strained cyclopropane ring enhances steric hindrance; potential metabolic stability
N-ethylbenzamide C₉H₁₁NO Ethyl 149.19 Linear alkyl chain; rapid hydrolysis to ethylamine and benzoic acid in vivo
N,N-diethylbenzamide C₁₁H₁₅NO Diethyl 177.24 Increased lipophilicity; undergoes mono-N-deethylation before hydrolysis
N-cyclopropyl-N-methyl-benzamide C₁₁H₁₃NO Cyclopropyl, Methyl 175.23 Smaller alkyl group (methyl) reduces steric bulk compared to ethyl
N-ethyl-4-iodobenzamide C₁₀H₁₂INO Ethyl, 4-iodo substituent 289.11 Iodo group enhances halogen bonding potential; higher molecular weight

Metabolic Pathways

  • N-ethylbenzamide : Metabolized in rats via hydrolysis to ethylamine and benzoic acid (excreted as hippuric acid), with 52–76% of the dose recovered as hippuric acid .
  • N,N-diethylbenzamide: Undergoes oxidative mono-N-deethylation followed by hydrolysis, yielding ethylamine and benzoic acid derivatives .
  • This stability could be advantageous in drug design .

Electronic and Reactivity Profiles

  • Cyclopropyl vs. Alkyl Groups : The cyclopropane ring introduces angle strain and unique σ-aromaticity, altering electron distribution at the amide nitrogen. This may affect hydrogen-bonding capacity and solubility compared to linear alkyl chains (e.g., ethyl or methyl) .
  • Halogenated Derivatives : Compounds like N-ethyl-4-iodobenzamide exhibit enhanced dipole moments and steric bulk, which could influence binding affinity in biological systems .

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